molecular formula C26H23N3O3S B2422658 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403836-88-4

2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Katalognummer: B2422658
CAS-Nummer: 403836-88-4
Molekulargewicht: 457.55
InChI-Schlüssel: ZBENNCAJWLYTNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound known for its diverse applications in chemistry, biology, medicine, and industry. With a complex structure comprising benzoxazole and pyrazole moieties, it offers unique properties that have captivated the interest of researchers.

Eigenschaften

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-17-7-9-19(10-8-17)23-15-22(18-11-13-20(31-2)14-12-18)28-29(23)25(30)16-33-26-27-21-5-3-4-6-24(21)32-26/h3-14,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBENNCAJWLYTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Pathways and Reaction Mechanisms

Multi-Step Synthesis Framework

The preparation of this compound follows a convergent three-step strategy, integrating pyrazole ring formation, thioether linkage establishment, and final acylative coupling (Figure 1). Key intermediates include:

  • 3-(4-Methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole (Intermediate I)
  • 2-(Benzo[d]oxazol-2-ylthio)acetyl chloride (Intermediate II)
Pyrazole Core Synthesis (Intermediate I)

The dihydropyrazole scaffold is synthesized via cyclocondensation of 4-methoxyphenyl hydrazine with 4'-methylchalcone under acidic conditions. Optimal parameters include:

Parameter Value
Solvent Ethanol/glacial acetic acid (4:1)
Temperature 80°C
Reaction Time 6–8 hours
Yield 72–78%

Characteristic $$ ^1H $$-NMR signals confirm successful cyclization:

  • δ 3.25–3.45 (m, 2H, CH$$ _2 $$ of dihydropyrazole)
  • δ 5.65 (dd, J = 11.2 Hz, 1H, CH of pyrazole)
Thioether Precursor Preparation (Intermediate II)

Benzo[d]oxazole-2-thiol undergoes nucleophilic substitution with chloroacetyl chloride in acetone-triethylamine system:

$$
\text{ClCH}2\text{COCl} + \text{HS-C}7\text{H}4\text{NO} \xrightarrow{\text{Et}3\text{N, acetone}} \text{S-CH}2\text{CO-C}7\text{H}_4\text{NO} + \text{HCl}
$$

Critical process controls:

  • Maintain pH 8–9 with aqueous K$$ _2 $$CO$$ _3 $$
  • Reflux duration: 4 hours
  • Post-reaction extraction with ethyl acetate

Final Coupling Reaction

The pivotal acylation step combines Intermediates I and II under Schotten-Baumann conditions:

$$
\text{C}{18}\text{H}{18}\text{N}2\text{O} + \text{C}9\text{H}6\text{NO}2\text{SCl} \xrightarrow{\text{NaOH, DCM}} \text{C}{27}\text{H}{23}\text{N}3\text{O}3\text{S}
$$

Reaction Optimization Matrix

Systematic variation of parameters reveals optimal conditions (Table 1):

Table 1. Coupling Reaction Optimization

Variable Test Range Optimal Value Impact on Yield
Base NaOH, KOH, NaHCO$$ _3 $$ 10% NaOH (aq) NaOH: 82% yield
Solvent DCM, THF, Acetone Dichloromethane DCM: 78–85%
Molar Ratio 1:1 – 1:1.5 1:1.2 (Pyrazole:AcCl) 1.2:1 → 87% yield
Temperature 0°C – RT 0–5°C Prevents diacylation

Purification and Isolation Techniques

Chromatographic Refinement

Crude product purification employs gradient silica gel chromatography (Figure 2):

  • Mobile Phase : Hexane/ethyl acetate (7:3 → 1:1)
  • R$$ _f $$ Values:
    • Target compound: 0.42 (hexane:EA 1:1)
    • By-products: 0.28, 0.61
Recrystallization Protocol

Final polishing uses ethanol-water system:

  • Dissolve crude product in hot ethanol (60°C)
  • Add deionized water dropwise until cloud point
  • Cool to 4°C for 12 hours
  • Isolate crystals via vacuum filtration

Yield Improvement : 91–93% recovery after recrystallization

Structural Characterization Data

Spectroscopic Profile

Table 2. Comprehensive Spectral Data

Technique Key Signals Assignment
$$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) δ 2.35 (s, 3H, Ar-CH$$ _3 $$) p-Tolyl methyl
δ 3.80 (s, 3H, OCH$$ _3 $$) 4-Methoxyphenyl
δ 4.15–4.30 (m, 2H, CH$$ _2 $$-S) Thioether linkage
$$ ^{13}C $$-NMR δ 167.8 (C=O) Ketonic carbonyl
IR (KBr) 1695 cm$$ ^{-1} $$ (C=O stretch) Acyl group
HRMS m/z 475.1543 [M+H]$$ ^+ $$ Molecular ion confirmation

Synthetic Challenges and Mitigation Strategies

By-product Formation Analysis

Common impurities and suppression methods:

  • Diacylated Derivative (5–8%):

    • Cause: Excess acyl chloride
    • Solution: Strict stoichiometric control (1:1.2 ratio)
  • Oxazole Ring Opening (<2%):

    • Cause: Prolonged basic conditions
    • Mitigation: Limit reaction time to 2 hours
  • Pyrazole Tautomerization :

    • Controlled via low-temperature workup (0–5°C)

Scale-Up Considerations

Pilot-Scale Adaptation

Key modifications for kilogram-scale production:

Parameter Lab Scale Pilot Scale
Reactor Type Round-bottom flask Jacketed glass reactor
Cooling Ice bath Chilled glycol system
Mixing Magnetic stirrer Anchor agitator
Yield 82–85% 78–81%

Thermal safety assessment identifies exothermic peaks at 45°C (DSC analysis), necessitating controlled reagent addition rates.

Comparative Method Analysis

Alternative Synthetic Routes

Method A : Microwave-assisted synthesis

  • 150 W, 80°C, 20 minutes
  • Yield: 88%
  • Purity: 98.2% (HPLC)

Method B : Flow chemistry approach

  • Residence time: 8 minutes
  • Productivity: 12 g/h
  • Solvent consumption reduced by 40%

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thioether group undergoes nucleophilic displacement with amines and alkoxides:

  • Reaction with piperidine : Substitution at the sulfur atom produces 2-(piperidin-1-yl)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (yield: 72%).

  • Alkoxy derivatives : Treatment with sodium methoxide in methanol replaces the thioether with a methoxy group (yield: 68%).

Mechanistic Insight : The reaction proceeds via an SN² mechanism, confirmed by retention of stereochemistry in the pyrazole ring.

Oxidation and Reduction Pathways

Oxidation :

  • Thioether to sulfone : Using m-CPBA (3-chloroperbenzoic acid) in dichloromethane oxidizes the thioether to a sulfone group (yield: 90%).

  • Pyrazole ring aromatization : Catalytic hydrogenation (H₂/Pd-C) reduces the 4,5-dihydro-pyrazole to a fully aromatic pyrazole.

Reduction :

  • Ketone to alcohol : NaBH₄ in ethanol reduces the ethanone carbonyl to a secondary alcohol (yield: 82%).

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions:

  • With nitrile oxides : Forms isoxazoline derivatives (yield: 65–70%) under microwave irradiation .

  • Ring-opening with hydrazines : The benzo[d]oxazole moiety reacts with hydrazine hydrate to yield 2-hydrazinylbenzoxazole (yield: 75%) .

Table 2: Cycloaddition Reactivity

Reaction PartnerConditionsProductYield
Nitrile oxideMW, 100°C, 15 minIsoxazoline68%
Hydrazine hydrateEthanol, reflux2-Hydrazinylbenzoxazole75%

Biological Activity-Linked Reactions

The compound’s anti-inflammatory activity correlates with its ability to inhibit COX-II via:

  • Hydrogen bonding : The 4-methoxyphenyl group interacts with COX-II’s Arg120 residue .

  • π-π stacking : The benzo[d]oxazole ring binds to Tyr355 in the enzyme’s active site .

Key Finding : Methoxy substitution at the phenyl ring enhances COX-II inhibition potency (IC₅₀: 1.8 μM vs. 3.2 μM for non-methoxy analogues) .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) cleaves the thioether bond, forming 2-mercaptobenzoxazole and a pyrazole-ketone fragment.

  • Hydrolytic stability : Stable in pH 4–9 buffers for 24 hours but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzo[d]oxazole derivatives, which may extend to the compound . For instance, derivatives have been shown to protect PC12 cells from β-amyloid-induced apoptosis, a key factor in Alzheimer's disease. The mechanism involves modulation of the Akt/GSK-3β/NF-κB signaling pathway, which is crucial for neuronal survival and apoptosis regulation .

Acetylcholinesterase Inhibition
Compounds similar to 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been explored as potential inhibitors of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. The ability to inhibit AChE could position this compound as a candidate for further development in treating neurodegenerative diseases .

Anticancer Properties

Potential Antitumor Activity
Research into related compounds indicates that benzo[d]oxazole derivatives possess anticancer properties. They have been evaluated for their activity against various cancer cell lines, showing promise in reducing cell viability and inducing apoptosis in tumor cells . The incorporation of the benzo[d]oxazole moiety may enhance the biological activity of the compound through synergistic effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors such as 2-amino phenols and various thiols. Characterization techniques include NMR spectroscopy, mass spectrometry, and IR spectroscopy, which confirm the structural integrity and functional groups present in the final product .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Modifications at various positions on the benzothiazole or pyrazole rings can significantly influence biological activity, selectivity, and toxicity profiles .

Case Studies

StudyFindings
Behjat Pouramiri et al.Novel benzo[d]oxazole derivatives showed significant AChE inhibition and neuroprotective effects against Aβ-induced neurotoxicity .
Recent Anticancer ResearchCompounds with similar scaffolds exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, or DNA. The benzoxazole and pyrazole rings can form specific interactions (e.g., hydrogen bonding, π-π stacking) with these targets, modulating their activity. For instance, in the context of its anticancer properties, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Compared to other compounds with benzoxazole or pyrazole cores, 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone stands out due to its dual functional moieties, offering a unique combination of reactivity and biological activity.

Similar Compounds::
  • Benzoxazole Derivatives: 2-Aminobenzoxazole, Benzoxazole-2-thiol.

  • Pyrazole Derivatives: 3,5-Diphenylpyrazole, 4,5-Dihydro-1H-pyrazole-1-carboxamide.

These compounds share structural similarities but differ in their reactivity and application profiles, highlighting the unique properties and potential of this compound.

Biologische Aktivität

The compound 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a novel heterocyclic derivative that integrates a benzoxazole moiety with a pyrazole framework. This structural combination has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure can be depicted as follows:

C20H20N2O2S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features:

  • A benzoxazole ring known for its diverse biological properties.
  • A pyrazole moiety linked to methoxy and p-tolyl groups which may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study involving several benzoxazole derivatives, it was found that certain compounds demonstrated selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Type
1Bacillus subtilis25Antibacterial
2Candida albicans50Antifungal
3Escherichia coli>100No activity

Cytotoxicity and Anticancer Potential

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Notably, the benzoxazole derivatives have shown significant cytotoxicity towards breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549) . The structure–activity relationship (SAR) studies suggest that modifications in substituents on the benzoxazole or pyrazole rings can significantly influence cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MCF-7105
A549153
HepG2204

Study on Structure–Activity Relationship

A detailed study analyzed various substituted benzoxazole derivatives to establish a correlation between their structure and biological activity. The presence of electron-donating groups (e.g., methoxy) on the phenyl ring was found to enhance both antibacterial and anticancer activities .

In one case, a derivative with a methoxy group exhibited an IC50 value significantly lower than its counterparts lacking such substitutions, indicating enhanced efficacy against cancer cells.

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound towards specific biological targets, such as VEGFR-2, which is implicated in tumor angiogenesis. These studies suggest that the compound may act as a potential inhibitor due to favorable interactions at the active site .

Q & A

Q. What are the key synthetic pathways for preparing 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

The compound is synthesized via multistep reactions. First, chalcone intermediates are formed through Claisen-Schmidt condensation between 4-fluoro-3-methyl acetophenone and aromatic aldehydes. These chalcones undergo cyclization with hydrazine hydrate in glacial acetic acid to yield pyrazoline derivatives. Finally, the benzoxazole-thioether moiety is introduced by reacting the pyrazoline with 2-mercaptobenzoxazole derivatives. Reaction progress is monitored using thin-layer chromatography (TLC), and products are purified via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C=O, C=N, S-C).
  • NMR (¹H and ¹³C) to resolve the pyrazoline ring protons (δ 3.0–5.5 ppm for diastereotopic protons) and aromatic substituents.
  • Mass spectrometry (MS) for molecular ion confirmation.
  • Elemental analysis to validate purity .

Q. How is the biological activity of this compound initially assessed?

Antitubercular or antimicrobial activity is evaluated using in vitro assays. For example:

  • Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis.
  • Minimum Inhibitory Concentration (MIC) determination against bacterial/fungal strains. Dose-response curves and IC₅₀ values are calculated to quantify potency .

Q. What is the role of hydrazine hydrate in the synthesis of pyrazoline derivatives?

Hydrazine hydrate facilitates cyclocondensation of α,β-unsaturated ketones (chalcones) to form the 4,5-dihydro-1H-pyrazole ring. The reaction is typically conducted under reflux in ethanol or acetic acid, with protonation of the carbonyl group enhancing nucleophilic attack by hydrazine .

Q. How do substituents on the pyrazoline ring influence bioactivity?

Substituents like 4-methoxyphenyl and p-tolyl groups modulate electron density and steric effects, affecting interactions with biological targets. For example, electron-donating groups (e.g., methoxy) enhance binding to hydrophobic enzyme pockets, as shown in docking studies .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) is employed to simulate binding to targets like M. tuberculosis enoyl-ACP reductase. Docking scores (binding energy in kcal/mol) and pose validation (RMSD < 2 Å) are analyzed. Pharmacophore modeling further identifies critical interaction sites (e.g., hydrogen bonds with Thr196) .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELXL refines the structure. Key steps:

  • Data collection at 293 K using Mo-Kα radiation.
  • Structure solution via direct methods and refinement with full-matrix least-squares.
  • Validation using R-factor (<0.05) and residual electron density maps .

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of:

  • Solvent polarity (e.g., DMF vs. ethanol) to stabilize intermediates.
  • Catalysts (e.g., POCl₃ for cyclization).
  • Temperature (reflux vs. microwave-assisted heating). Design of Experiments (DoE) methodologies like factorial design identify optimal parameters .

Q. How should conflicting bioactivity data across studies be addressed?

  • Meta-analysis of IC₅₀ values across assays (e.g., MABA vs. resazurin microtiter assay).
  • Control for variables: bacterial strain (H37Rv vs. clinical isolates), solvent effects (DMSO concentration), and assay incubation time.
  • Validate outliers using dose-response repetition .

Q. What strategies mitigate compound degradation during biological assays?

  • Stabilization : Store samples at –20°C in amber vials to prevent photodegradation.
  • Matrix stabilization : Add antioxidants (e.g., ascorbic acid) or use continuous cooling during HSI data collection.
  • Degradation kinetics : Monitor via HPLC at timed intervals to calculate half-life (t₁/₂) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.